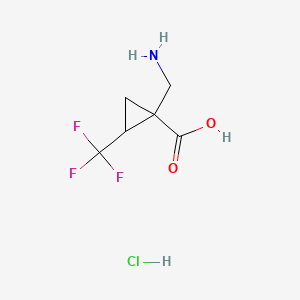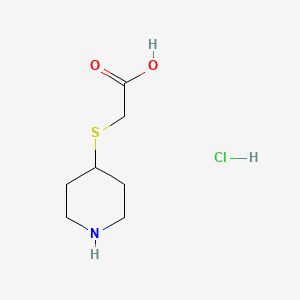![molecular formula C10H18ClNO B6609330 (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride CAS No. 2866322-73-6](/img/structure/B6609330.png)
(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride, also known as 2,2-dimethylpropyl-2-furanmethanamine hydrochloride, is a synthetic compound with a wide range of potential applications in scientific research. It is a member of the class of compounds known as alkylamines, which are derivatives of ammonia in which one or more hydrogen atoms have been replaced by an alkyl group. It has been studied for its unique properties and its potential applications in a variety of fields, including biochemistry, physiology, and drug development.
科学研究应用
(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl-2-furanmethanamine hydrochloride has been studied for its potential applications in a variety of scientific fields. In biochemistry, it has been used as a substrate in the synthesis of novel peptides, as well as a precursor in the synthesis of various heterocyclic compounds. In physiology, it has been studied for its potential to modulate the activity of certain enzymes, as well as its ability to interact with various receptors. Additionally, it has been studied for its potential applications in drug development, as it has been shown to possess some unique pharmacological properties.
作用机制
The exact mechanism of action of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl-2-furanmethanamine hydrochloride is not yet fully understood. However, it is believed to act through a variety of mechanisms. It is known to interact with certain receptors, such as the 5-HT2A receptor, as well as modulate the activity of certain enzymes. Additionally, it has been shown to possess some unique pharmacological properties, such as the ability to inhibit the reuptake of certain neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl-2-furanmethanamine hydrochloride are not yet fully understood. However, it has been studied for its potential to modulate the activity of certain enzymes, as well as its ability to interact with various receptors. Additionally, it has been shown to possess some unique pharmacological properties, such as the ability to inhibit the reuptake of certain neurotransmitters.
实验室实验的优点和局限性
The use of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl-2-furanmethanamine hydrochloride in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is a relatively stable compound, making it suitable for use in a variety of experiments. Third, it can be used as a substrate in the synthesis of novel peptides and heterocyclic compounds. Finally, it has been shown to possess some unique pharmacological properties, making it useful for drug development.
However, there are some limitations to its use in laboratory experiments. First, its exact mechanism of action is not yet fully understood. Second, its biochemical and physiological effects are not yet fully understood. Finally, it is a relatively new compound, so further research is needed to fully understand its potential applications.
未来方向
Given the potential applications of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl-2-furanmethanamine hydrochloride, there are a number of potential future directions for research. First, further research is needed to fully understand its exact mechanism of action and biochemical and physiological effects. Second, more research is needed to determine its potential applications in drug development. Third, additional research is needed to explore its potential as a substrate in the synthesis of novel peptides and heterocyclic compounds. Finally, further research is needed to explore its potential as a tool for modulating the activity of certain enzymes.
合成方法
The synthesis of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl-2-furanmethanamine hydrochloride is a multi-step process. The first step involves the reaction of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl bromide with furan-2-ylmethanol to form the intermediate 2-furanmethanamine. This reaction is catalyzed by a strong base such as NaOH. The intermediate is then reacted with hydrochloric acid to yield the desired product, (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloridepropyl-2-furanmethanamine hydrochloride.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-10(2,3)8-11-7-9-5-4-6-12-9;/h4-6,11H,7-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQPSOYBFRXELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC=CO1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
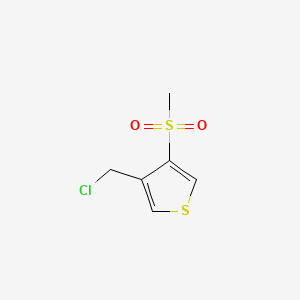
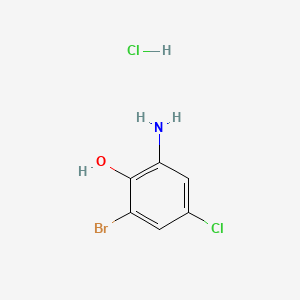

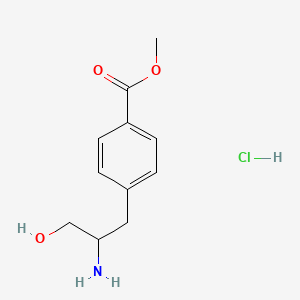
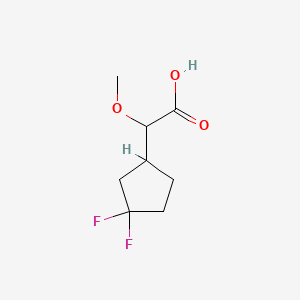
![2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers](/img/structure/B6609285.png)
![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)

![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)

![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
